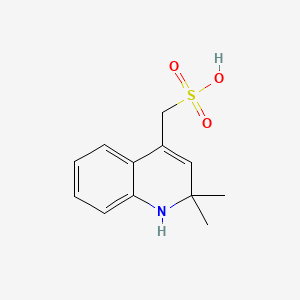
(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities. This compound is characterized by the presence of a quinoline ring system with a methanesulfonic acid group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid typically involves the reaction of 2,2-dimethyl-1,2-dihydroquinoline with methanesulfonic acid. One common method includes the use of aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The methanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as zinc/acetic acid, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological and pharmaceutical applications.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have shown that it can form stable complexes with target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
What sets (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid apart from these similar compounds is its unique methanesulfonic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO3S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1H-quinolin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C12H15NO3S/c1-12(2)7-9(8-17(14,15)16)10-5-3-4-6-11(10)13-12/h3-7,13H,8H2,1-2H3,(H,14,15,16) |
Clave InChI |
GUNHIIHGOPJGMO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=CC=CC=C2N1)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)
![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)
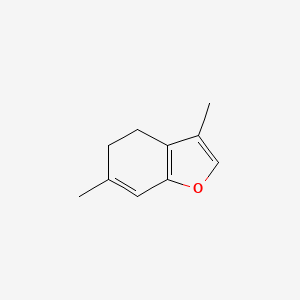
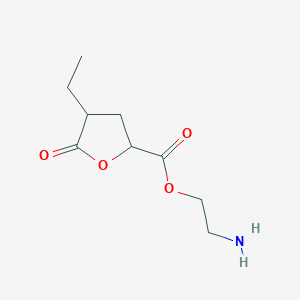
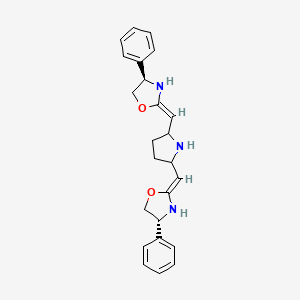
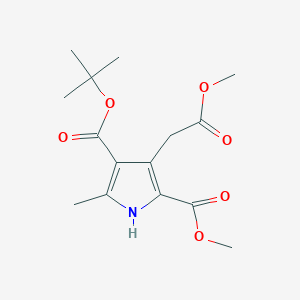
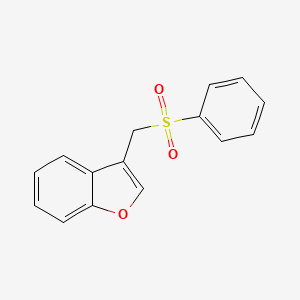
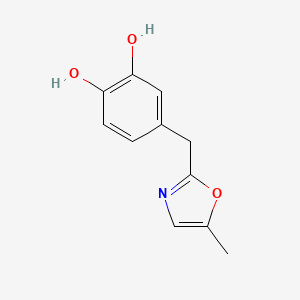
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

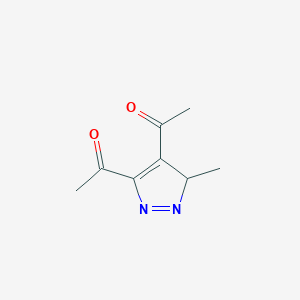
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
